Cas no 2680705-93-3 (8-imino-8lambda6-thia-2-azaspiro4.5decan-8-one)

8-imino-8lambda6-thia-2-azaspiro4.5decan-8-one 化学的及び物理的性質
名前と識別子
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- 2680705-93-3
- 8-imino-8lambda6-thia-2-azaspiro[4.5]decan-8-one
- EN300-28271695
- 8-imino-8lambda6-thia-2-azaspiro4.5decan-8-one
-
- インチ: 1S/C8H16N2OS/c9-12(11)5-2-8(3-6-12)1-4-10-7-8/h9-10H,1-7H2
- InChIKey: VKFKNOFZAZWUGF-UHFFFAOYSA-N
- ほほえんだ: S1(CCC2(CNCC2)CC1)(=N)=O
計算された属性
- せいみつぶんしりょう: 188.09833431g/mol
- どういたいしつりょう: 188.09833431g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 61.3Ų
8-imino-8lambda6-thia-2-azaspiro4.5decan-8-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28271695-10g |
8-imino-8lambda6-thia-2-azaspiro[4.5]decan-8-one |
2680705-93-3 | 10g |
$10553.0 | 2023-09-09 | ||
Enamine | EN300-28271695-1.0g |
8-imino-8lambda6-thia-2-azaspiro[4.5]decan-8-one |
2680705-93-3 | 95.0% | 1.0g |
$2454.0 | 2025-03-19 | |
Enamine | EN300-28271695-0.5g |
8-imino-8lambda6-thia-2-azaspiro[4.5]decan-8-one |
2680705-93-3 | 95.0% | 0.5g |
$2356.0 | 2025-03-19 | |
Enamine | EN300-28271695-5.0g |
8-imino-8lambda6-thia-2-azaspiro[4.5]decan-8-one |
2680705-93-3 | 95.0% | 5.0g |
$7118.0 | 2025-03-19 | |
Enamine | EN300-28271695-1g |
8-imino-8lambda6-thia-2-azaspiro[4.5]decan-8-one |
2680705-93-3 | 1g |
$2454.0 | 2023-09-09 | ||
Enamine | EN300-28271695-10.0g |
8-imino-8lambda6-thia-2-azaspiro[4.5]decan-8-one |
2680705-93-3 | 95.0% | 10.0g |
$10553.0 | 2025-03-19 | |
Enamine | EN300-28271695-2.5g |
8-imino-8lambda6-thia-2-azaspiro[4.5]decan-8-one |
2680705-93-3 | 95.0% | 2.5g |
$4810.0 | 2025-03-19 | |
Enamine | EN300-28271695-0.25g |
8-imino-8lambda6-thia-2-azaspiro[4.5]decan-8-one |
2680705-93-3 | 95.0% | 0.25g |
$2258.0 | 2025-03-19 | |
Enamine | EN300-28271695-0.05g |
8-imino-8lambda6-thia-2-azaspiro[4.5]decan-8-one |
2680705-93-3 | 95.0% | 0.05g |
$2061.0 | 2025-03-19 | |
Enamine | EN300-28271695-0.1g |
8-imino-8lambda6-thia-2-azaspiro[4.5]decan-8-one |
2680705-93-3 | 95.0% | 0.1g |
$2160.0 | 2025-03-19 |
8-imino-8lambda6-thia-2-azaspiro4.5decan-8-one 関連文献
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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8-imino-8lambda6-thia-2-azaspiro4.5decan-8-oneに関する追加情報
Introduction to 8-imino-8lambda6-thia-2-azaspiro4.5decan-8-one (CAS No: 2680705-93-3)
8-imino-8lambda6-thia-2-azaspiro4.5decan-8-one, identified by its Chemical Abstracts Service (CAS) number 2680705-93-3, is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology. This spirocyclic molecule features a unique combination of nitrogen, sulfur, and oxygen atoms, arranged in a rigid spiro framework, which contributes to its distinct chemical and biological properties. The presence of an imine group and a thiazole ring within the molecule suggests potential applications in the design of novel bioactive agents, particularly those targeting enzyme inhibition or modulation of cellular signaling pathways.
The molecular structure of 8-imino-8lambda6-thia-2-azaspiro4.5decan-8-one can be described as a spirocyclic system consisting of two fused rings: a five-membered thiazole ring and a seven-membered decane ring. The spiro connection occurs at the carbon atoms adjacent to the imine functionality, creating a rigid scaffold that may enhance binding affinity to biological targets. This structural motif is reminiscent of several known pharmacophores that have demonstrated efficacy in various therapeutic contexts, including anti-inflammatory, anticancer, and antimicrobial applications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding interactions of 8-imino-8lambda6-thia-2-azaspiro4.5decan-8-one with potential biological targets. Studies suggest that the compound may interact with enzymes such as kinases or proteases through its imine and thiazole moieties, which are known to participate in hydrogen bonding and hydrophobic interactions. These interactions could lead to the development of inhibitors with high selectivity and potency against disease-causing proteins.
In addition to its enzymatic interactions, the structural features of 8-imino-8lambda6-thia-2-azaspiro4.5decan-8-one make it an attractive candidate for further exploration in drug discovery. The spirocyclic core provides rigidity, which can improve pharmacokinetic properties such as solubility and metabolic stability. Furthermore, the presence of both nitrogen and sulfur atoms offers multiple sites for functionalization, allowing chemists to tailor the molecule’s properties for specific biological activities.
One area of particular interest is the potential application of 8-imino-8lambda6-thia-2-azaspiro4.5decan-8-one in modulating inflammatory pathways. Inflammatory processes are central to numerous diseases, including autoimmune disorders and chronic infections, making them attractive therapeutic targets. The compound’s ability to interact with key inflammatory mediators or signaling proteins could lead to novel treatments that offer improved efficacy and reduced side effects compared to existing therapies.
Another promising application lies in cancer research. Cancer cells often exhibit dysregulated signaling pathways that contribute to their growth and survival. By targeting these pathways with small molecules like 8-imino-8lambda6-thia-2-azaspiro4.5decan-8-one, researchers aim to develop treatments that selectively inhibit cancer cell proliferation while sparing healthy cells. Preliminary studies have shown that structurally similar compounds can disrupt cancer cell signaling networks, suggesting that further investigation into this spirocyclic scaffold could yield valuable anticancer agents.
The synthesis of 8-imino-8lambda6-thia-2-azaspiro4.5decan-8-one presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires precise construction to maintain the correct stereochemistry, which is critical for biological activity. However, recent advances in transition metal-catalyzed reactions have provided new tools for constructing complex heterocycles efficiently. These methods may enable the scalable synthesis of 2680705-93-3, facilitating further biological evaluation.
As research continues to uncover new applications for 8-imino-8lambda6-thia-2-azaspiro4.5decan-8-one, collaborations between medicinal chemists, biochemists, and computational scientists will be essential for translating laboratory findings into clinical reality. By leveraging interdisciplinary approaches, researchers can accelerate the discovery process and bring novel therapeutic agents to patients who need them most.
In conclusion, 2680705-93-3 represents a structurally intriguing compound with potential applications across multiple therapeutic areas. Its unique spirocyclic framework, combined with functional groups such as the imine and thiazole moieties, positions it as a valuable scaffold for drug discovery efforts. As our understanding of biological pathways continues to evolve, compounds like *8-imino-* *-*thia-* *spiro*-molecules* will play an increasingly important role in developing innovative treatments for human disease.
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